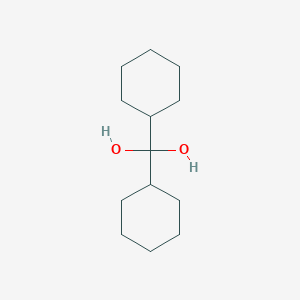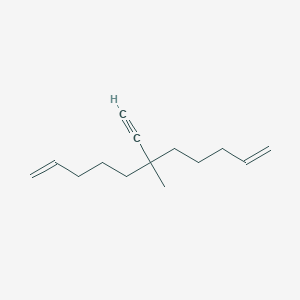![molecular formula C14H16F3NO2 B14201979 Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- CAS No. 862582-49-8](/img/structure/B14201979.png)
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- is a complex organic compound with the molecular formula C14H16F3NO2. This compound is characterized by the presence of a benzonitrile core substituted with a hydroxy-methylpentyl group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- typically involves the following steps:
Nitrile Formation: The initial step involves the formation of the benzonitrile core. This can be achieved through the reaction of benzyl chloride with sodium cyanide under reflux conditions.
Substitution Reaction: The hydroxy-methylpentyl group is introduced via a substitution reaction. This involves the reaction of the benzonitrile with 4-hydroxy-1-methylpentanol in the presence of a suitable base such as potassium carbonate.
Trifluoromethylation: The final step involves the introduction of the trifluoromethyl group. This can be achieved using trifluoromethyl iodide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the hydroxy group.
科学研究应用
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The hydroxy-methylpentyl group allows it to interact with enzymes and proteins, while the trifluoromethyl group enhances its stability and reactivity. The nitrile group can participate in various chemical reactions, making it a versatile compound in research applications.
相似化合物的比较
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the hydroxy-methylpentyl and trifluoromethyl groups.
Benzonitrile, 4-methyl-: Similar structure but lacks the hydroxy-methylpentyl and trifluoromethyl groups.
Uniqueness
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- is unique due to the presence of both the hydroxy-methylpentyl and trifluoromethyl groups. These groups enhance its chemical reactivity and stability, making it a valuable compound in various research applications.
属性
CAS 编号 |
862582-49-8 |
|---|---|
分子式 |
C14H16F3NO2 |
分子量 |
287.28 g/mol |
IUPAC 名称 |
4-(5-hydroxyhexan-2-yloxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H16F3NO2/c1-9(19)3-4-10(2)20-12-6-5-11(8-18)13(7-12)14(15,16)17/h5-7,9-10,19H,3-4H2,1-2H3 |
InChI 键 |
KRVFFDGCHCFFDP-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(C)OC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


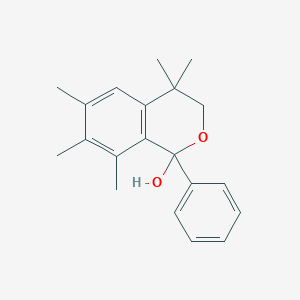

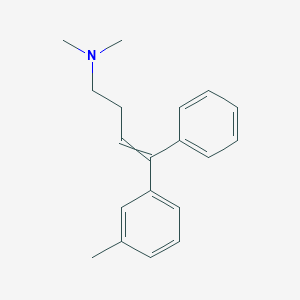
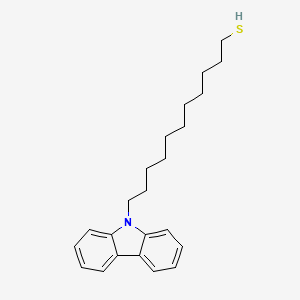
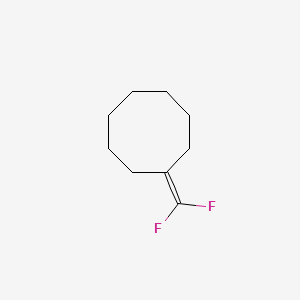
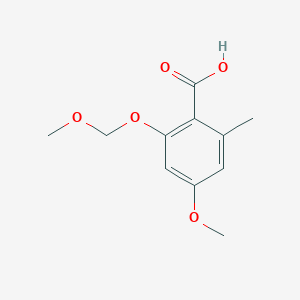
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

